molecular formula C19H28N4 B5952379 N-benzyl-1-[(1-ethylimidazol-2-yl)methyl]-N-methylpiperidin-3-amine

N-benzyl-1-[(1-ethylimidazol-2-yl)methyl]-N-methylpiperidin-3-amine

Cat. No.: B5952379
M. Wt: 312.5 g/mol
InChI Key: VGXFAASKTWARRX-UHFFFAOYSA-N
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Description

N-benzyl-1-[(1-ethylimidazol-2-yl)methyl]-N-methylpiperidin-3-amine is a complex organic compound that features a piperidine ring substituted with a benzyl group, an ethylimidazole moiety, and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-1-[(1-ethylimidazol-2-yl)methyl]-N-methylpiperidin-3-amine typically involves multi-step organic reactions. One common approach is to start with the piperidine ring, which is then functionalized with the benzyl group and the ethylimidazole moiety. The methyl group is introduced through alkylation reactions. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial for achieving high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance production efficiency. Additionally, purification methods like crystallization and chromatography are used to obtain the final product with the desired purity.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-1-[(1-ethylimidazol-2-yl)methyl]-N-methylpiperidin-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or imidazole moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N-benzyl-1-[(1-ethylimidazol-2-yl)methyl]-N-methylpiperidin-3-amine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development, particularly in targeting specific receptors or enzymes.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of N-benzyl-1-[(1-ethylimidazol-2-yl)methyl]-N-methylpiperidin-3-amine involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context of its application, such as inhibiting enzyme activity or blocking receptor signaling.

Comparison with Similar Compounds

Similar Compounds

    N-benzylpiperidine: Shares the piperidine and benzyl moieties but lacks the ethylimidazole group.

    N-methylpiperidine: Similar piperidine structure with a methyl group but without the benzyl and ethylimidazole substitutions.

    1-ethylimidazole: Contains the imidazole ring with an ethyl group but lacks the piperidine and benzyl components.

Uniqueness

N-benzyl-1-[(1-ethylimidazol-2-yl)methyl]-N-methylpiperidin-3-amine is unique due to its combination of functional groups, which confer specific chemical and biological properties

Properties

IUPAC Name

N-benzyl-1-[(1-ethylimidazol-2-yl)methyl]-N-methylpiperidin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N4/c1-3-23-13-11-20-19(23)16-22-12-7-10-18(15-22)21(2)14-17-8-5-4-6-9-17/h4-6,8-9,11,13,18H,3,7,10,12,14-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGXFAASKTWARRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CN=C1CN2CCCC(C2)N(C)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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